3-chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime
Description
3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime is a benzothiophene-derived oxime compound characterized by a chloro substituent at the 3-position and a 4-methylbenzyl ether group on the oxime oxygen. This structure combines aromatic heterocyclic features with an oxime functional group, rendering it of interest in medicinal chemistry and materials science. The 4-methylbenzyl moiety may improve lipophilicity, affecting solubility and membrane permeability. While its specific applications are under investigation, analogs of benzothiophene oximes are explored for enzyme inhibition, antimicrobial activity, and as intermediates in organic synthesis.
Properties
IUPAC Name |
(E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[(4-methylphenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-12-6-8-13(9-7-12)11-20-19-10-16-17(18)14-4-2-3-5-15(14)21-16/h2-10H,11H2,1H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNVAWZCYPILMA-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime typically involves multiple steps, starting with the preparation of 3-chloro-1-benzothiophene-2-carbaldehyde. This intermediate can be obtained through the chlorination of 1-benzothiophene-2-carbaldehyde using appropriate chlorinating agents such as thionyl chloride. Subsequent reaction with 4-methylbenzylamine under oxime formation conditions yields the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different substituents.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime: Combines a benzothiophene core with a chloro group (electron-withdrawing), an oxime, and a 4-methylbenzyl ether.
- Phosgene oxime (CX) : A simple oxime with dichloro and carbonyl groups. Unlike the target compound, CX is highly reactive, corrosive, and classified as a chemical warfare agent due to its rapid tissue damage .
- 1-Benzothiophene-2-carbaldehyde oxime : Lacks the chloro and 4-methylbenzyl groups, resulting in lower molecular weight and altered electronic properties.
Physicochemical Properties
The table below summarizes key properties of the target compound and analogs:
*Hypothetical data based on structural analogs; experimental validation required.
Research Findings and Implications
- Chloro Substituent: Enhances electrophilic aromatic substitution reactivity compared to non-chlorinated analogs.
- 4-Methylbenzyl Group : Increases solubility in organic solvents, suggesting utility in hydrophobic environments (e.g., lipid membranes).
- Oxime Functionality : Provides a site for further derivatization, such as forming metal complexes or prodrugs.
Biological Activity
3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime (CAS: 477859-26-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound belongs to the class of benzothiophene derivatives, characterized by the presence of a thiophene ring and an oxime functional group. Its molecular formula is C14H14ClNOS, with a molecular weight of 273.78 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H14ClNOS |
| Molecular Weight | 273.78 g/mol |
| CAS Number | 477859-26-0 |
| Chemical Structure | Chemical Structure |
Biological Activity
Research indicates that compounds similar to 3-chloro-1-benzothiophene derivatives exhibit a range of biological activities, including:
1. Antimicrobial Activity
Studies have shown that benzothiophene derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
2. Anticancer Properties
There is evidence suggesting that certain thiophene derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds containing benzothiophene moieties have been reported to induce apoptosis in glioma cells through multiple mechanisms, including the activation of the Calpain/Cathepsin pathway and inhibition of critical survival pathways like AKT and mTOR .
3. Anti-inflammatory Effects
Benzothiophene derivatives have been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Compounds in this class may act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Interaction with Cellular Receptors : Potential interactions with various receptors involved in inflammation and immune responses could also play a role.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Antibacterial Activity :
A study demonstrated that a series of thiophene derivatives exhibited significant antibacterial activity against MRSA with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL . -
Antitumor Efficacy :
Research involving a structurally similar compound showed a dose-dependent reduction in tumor cell viability in glioma models, with IC50 values indicating potent anticancer activity at low concentrations (around 10 µM) . -
Anti-inflammatory Studies :
In vitro assays revealed that certain benzothiophene derivatives reduced the secretion of TNF-alpha and IL-6 in activated macrophages, suggesting their potential use in treating inflammatory conditions .
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing 3-chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime?
Methodological Answer: The oxime formation typically involves reacting the aldehyde precursor (3-chloro-1-benzothiophene-2-carbaldehyde) with hydroxylamine derivatives under acidic conditions. Key parameters include:
- Temperature: 25–50°C for controlled reaction progress.
- Solvent: Anhydrous dichloromethane or ethanol for solubility and stability .
- Catalysts: Triethylamine (TEA) to neutralize HCl byproducts during oxime formation .
- Reaction Time: 12–24 hours under inert atmosphere (N₂/Ar) to prevent oxidation .
Yield Optimization: Purification via recrystallization (e.g., diethyl ether) improves purity (≥90%) .
Q. Q2. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Multi-spectroscopic techniques are employed:
- ¹H/¹³C NMR: Assign signals for aldehyde-derived oxime (δ ~8.5–9.0 ppm for imine protons) and benzothiophene/aromatic protons (δ ~6.5–8.0 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <0.001 Da error .
- IR Spectroscopy: Identify C=N (1620–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .
Data Validation: Cross-reference with synthetic intermediates (e.g., 3-chloro-1-benzothiophene-2-carbaldehyde) to resolve ambiguities .
Q. Q3. What are the common functional group transformations applicable to this oxime?
Methodological Answer: The oxime’s reactivity enables:
- Reduction: Sodium borohydride (NaBH₄) converts C=N to NH₂, yielding amine derivatives .
- Oxidation: KMnO₄/CrO₃ generates nitro or carbonyl groups, useful for further derivatization .
- Cyclization: Acidic conditions (e.g., H₂SO₄) induce ring closure for heterocyclic scaffolds .
Advanced Research Questions
Q. Q4. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
Methodological Answer: Contradictions arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- Variable-Temperature NMR: Detect tautomeric equilibria (e.g., keto-enol shifts) by analyzing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC): Resolve overlapping signals via correlation spectroscopy .
- Crystallography: Single-crystal X-ray diffraction provides unambiguous bond-length/angle data .
Example: Conflicting aromatic signals may arise from rotational isomers; crystallography confirms dominant conformers .
Q. Q5. What mechanistic insights govern the compound’s biological activity in enzyme inhibition studies?
Methodological Answer: The benzothiophene-oxime scaffold interacts with enzymes via:
- Hydrogen Bonding: Oxime NH and carbonyl O with active-site residues (e.g., proteases) .
- Halogen Bonding: 3-Chloro substituent directs selective binding to hydrophobic pockets .
Experimental Design: - Docking Simulations: Use software (AutoDock Vina) to predict binding poses .
- Kinetic Assays: Measure IC₅₀ values under varied pH/temperature to map catalytic inhibition .
Q. Q6. How can synthetic byproducts be minimized during large-scale preparation?
Methodological Answer: Scale-up challenges include side reactions (e.g., over-oxidation). Mitigation strategies:
- Flow Chemistry: Enhances mixing and thermal control for reproducibility .
- In-line Monitoring: UV-Vis or FTIR tracks reaction progression and intermediates .
- Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) removes polar/non-polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
